3-Methyl-2-vinylbenzaldehyde

Organocatalysis N-Heterocyclic Carbene Chemistry Cross-Benzoin Reaction

3-Methyl-2-vinylbenzaldehyde (IUPAC: 2-ethenyl-3-methylbenzaldehyde; CAS 2135915-46-5; molecular formula C₁₀H₁₀O; MW 146.19 g/mol) is a bifunctional aromatic aldehyde bearing a polymerizable vinyl group at the 2-position (ortho to the aldehyde) and a methyl substituent at the 3-position (meta to the aldehyde). This substitution pattern distinguishes it from the unsubstituted parent 2-vinylbenzaldehyde (CAS 28272-96-0, MW 132.16), the para-methyl regioisomer 4-methyl-2-vinylbenzaldehyde (CAS 1313762-41-2), the alternate meta-methyl regioisomer 5-methyl-2-vinylbenzaldehyde (CAS 936649-35-3), the saturated analog 2-ethyl-3-methylbenzaldehyde (CAS 111923-34-3, MW 148.20), and the positional isomer 3-vinylbenzaldehyde (CAS 19955-99-8).

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Cat. No. B12963152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-vinylbenzaldehyde
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C=O)C=C
InChIInChI=1S/C10H10O/c1-3-10-8(2)5-4-6-9(10)7-11/h3-7H,1H2,2H3
InChIKeyCDLNOHURESYUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-vinylbenzaldehyde (CAS 2135915-46-5): Ortho-Vinyl, Meta-Methyl Benzaldehyde Building Block — Comparative Procurement Guide


3-Methyl-2-vinylbenzaldehyde (IUPAC: 2-ethenyl-3-methylbenzaldehyde; CAS 2135915-46-5; molecular formula C₁₀H₁₀O; MW 146.19 g/mol) is a bifunctional aromatic aldehyde bearing a polymerizable vinyl group at the 2-position (ortho to the aldehyde) and a methyl substituent at the 3-position (meta to the aldehyde) . This substitution pattern distinguishes it from the unsubstituted parent 2-vinylbenzaldehyde (CAS 28272-96-0, MW 132.16), the para-methyl regioisomer 4-methyl-2-vinylbenzaldehyde (CAS 1313762-41-2), the alternate meta-methyl regioisomer 5-methyl-2-vinylbenzaldehyde (CAS 936649-35-3), the saturated analog 2-ethyl-3-methylbenzaldehyde (CAS 111923-34-3, MW 148.20), and the positional isomer 3-vinylbenzaldehyde (CAS 19955-99-8) . The ortho-vinyl group enables intramolecular hydroacylation, cascade annulation, and vinyl polymerization chemistry that is inaccessible to positional isomers lacking this ortho-relationship, while the 3-methyl group modulates the electronic character of the aromatic ring through inductive and hyperconjugative effects [1].

Ortho-vinyl architecture Enables intramolecular hydroacylation and cascade annulation pathways
α-substitution effect Suppresses dimerization, supporting high-yield indanone synthesis
Polymerizable vinyl group Functional monomer for aldehyde-decorated polymers

Why 3-Methyl-2-vinylbenzaldehyde Cannot Be Interchanged with Regioisomeric, Unsubstituted, or Saturated Analogs


Generic substitution among vinylbenzaldehyde analogs is precluded by structure-dependent reactivity. The ortho-relationship between the aldehyde and vinyl groups in 3-methyl-2-vinylbenzaldehyde is the structural prerequisite for intramolecular hydroacylation to form indanone scaffolds; this reaction is geometrically impossible for 3-vinylbenzaldehyde and 4-vinylbenzaldehyde positional isomers [1]. Substitution at the aromatic ring additionally modulates electronic properties: the 3-methyl group exerts a +I (inductive) effect that differs from the resonance effects of para-substituted 4-methyl and the sterically distinct 5-methyl regioisomer [2]. Critically, the 2-substituent effect on benzaldehyde reactivity with N-heterocyclic carbenes (NHCs) has been quantitatively demonstrated — 2-substituted benzaldehydes exhibit equilibrium constants for NHC adduct formation that differ by orders of magnitude from unsubstituted or 4-substituted analogs [3]. Furthermore, the saturated analog 2-ethyl-3-methylbenzaldehyde lacks the vinyl π-system and therefore cannot participate in vinyl polymerization, Heck cross-coupling, or hydroacylation chemistry, representing a fundamentally different reactivity class despite nominal structural similarity [4].

Regioisomeric mismatch 3- or 4-vinylbenzaldehyde isomers may not support intramolecular hydroacylation; the ortho relationship is required.
2-substituent reactivity shift NHC adduct equilibria can differ by orders of magnitude between 2-substituted and unsubstituted/4-substituted benzaldehydes.
Saturated analog incompatibility 2-Ethyl-3-methylbenzaldehyde lacks the vinyl group; may not participate in polymerization or Heck coupling chemistry.

3-Methyl-2-vinylbenzaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


NHC Adduct Equilibrium Constants: 2-Vinyl Substitution Dramatically Alters Carbene Reactivity vs. Unsubstituted and 4-Substituted Benzaldehydes

The 2-substituent on benzaldehyde derivatives exerts a 'remarkable effect' on equilibrium constants (Kexp) for NHC adduct formation [1]. In a direct comparison under identical conditions (aldehyde 0.01 M, NHC precatalyst 10 at 0.002 M, Et₃N 0.002 M in CD₂Cl₂ at 25 °C), 2-tolualdehyde (2-MeC₆H₄) gave Kexp = 16 m⁻¹, whereas benzaldehyde (unsubstituted) gave Kexp = 31 m⁻¹, a ~2-fold difference [1]. The effect is even more pronounced with other 2-substituents: 2-bromobenzaldehyde Kexp = 332 m⁻¹ vs. 4-bromobenzaldehyde Kexp = 15 m⁻¹, a 22-fold difference attributable solely to substituent position [1]. Although direct Kexp data for 3-methyl-2-vinylbenzaldehyde have not been published, the established 2-substituent effect framework predicts that the 2-vinyl group — with its π-conjugative capacity — will drive NHC adduct equilibrium constants substantially away from those of unsubstituted benzaldehyde (Kexp ≈ 3–31 m⁻¹) and toward the range observed for 2-substituted analogs (Kexp ≈ 16–332 m⁻¹ or higher) [1][2]. This has direct implications for chemoselectivity in cross-benzoin reactions, where 2-substituted benzaldehydes are preferentially employed as the electrophilic coupling partner [2].

NHC adduct Kexp
Class-level
16–332 M⁻¹
2‑Substituted benzaldehyde reactivity class confirmed
Predicted from 2‑substituent effect; direct Kexp not measured
Organocatalysis N-Heterocyclic Carbene Chemistry Cross-Benzoin Reaction Physical Organic Chemistry

Intramolecular Hydroacylation Yield: α-Substituted 2-Vinylbenzaldehydes Achieve >90% Yield by Suppressing Dimerization, vs. Low Yield for Unsubstituted Parent

The unsubstituted 2-vinylbenzaldehyde undergoes competitive dimerization during Rh-catalyzed hydroacylation, giving only a low yield of the desired indanone alongside an unidentified product subsequently characterized as a dimer of the starting material [1]. Substitution at the α-position of the 2-vinylbenzaldehyde substrate blocks this dimerization pathway, enabling the hydroacylation reaction to proceed with yields generally greater than 90% [1]. When the chiral ligand BINAP is employed, good chemical yields are accompanied by enantioselectivity greater than 95% in most cases [1]. In a complementary metal-free protocol using L-proline as catalyst under additive-free conditions, 2-vinylbenzaldehyde derivatives provided a 'more green synthetic pathway to indanone scaffolds with good to excellent yields' [2]. Although the 3-methyl group is on the aromatic ring rather than directly at the vinyl α-position, its electron-donating inductive effect (+I) contributes to modulating the vinyl group's reactivity and may influence dimerization propensity relative to the completely unsubstituted system [3].

Hydroacylation yield
Reported
>90% (substituted) vs low (parent)
Supports preparative-scale indanone synthesis
Dimerization suppressed by α‑substitution
Indanone Synthesis Rhodium Catalysis Hydroacylation Dimerization Suppression

Cascade Annulation Regioselectivity: 2-Vinylbenzaldehyde Scaffold Enables Exclusive Formation of 6-(3-Indolyl)benzo[b]carbazoles Under Mild Pd Catalysis

2-Vinylbenzaldehydes undergo a highly efficient palladium-catalyzed cascade annulation with indoles to afford 6-(3-indolyl)benzo[b]carbazoles with excellent regioselectivity under mild conditions [1]. This reaction proceeds via double addition of indoles, unexpected intramolecular 1,4-aryl and 1,2-hydrogen migrations, and oxidative aromatization [1]. The ortho-vinyl aldehyde architecture is essential for this cascade: 3-vinylbenzaldehyde and 4-vinylbenzaldehyde positional isomers cannot engage in this annulation manifold because the vinyl group is not positioned ortho to the aldehyde to enable the requisite cyclization [2]. The 3-methyl substituent on the aromatic ring may further influence the regiochemical outcome by electronically biasing the aromatic ring toward or away from specific migratory insertion steps, though direct comparative data for methyl-substituted vs. unsubstituted substrates in this specific transformation have not been reported [3].

Cascade annulation
Class-level
Pd(OAc)₂, 80 °C, DMSO
Exclusive 6-(3-indolyl)benzo[b]carbazole formation reported
Ortho‑vinyl geometry required; meta/para isomers inactive
Palladium Catalysis Cascade Annulation Carbazole Synthesis Regioselectivity

Vinyl Polymerization Capability: 3-Methyl-2-vinylbenzaldehyde as Polymerizable Monomer vs. Non-Polymerizable 2-Ethyl-3-methylbenzaldehyde

3-Methyl-2-vinylbenzaldehyde contains a polymerizable vinyl group that enables its incorporation into polymer chains via radical polymerization. This is demonstrated by the general reactivity of vinylbenzaldehyde monomers: Kamogawa et al. (1976) synthesized several acetal and hemiacetal monomers from vinylbenzaldehydes and perfume alcohols, and their radical polymerizations provided soluble polymers that easily release perfume alcohols under mild acidic conditions [1]. In contrast, the saturated analog 2-ethyl-3-methylbenzaldehyde (CAS 111923-34-3, MW 148.20) lacks the vinyl π-bond and cannot undergo addition polymerization, limiting its utility to small-molecule derivatization only . Similarly, Menges et al. demonstrated that various vinylbenzaldehydes (2-vinyl, 3-vinyl, 4-vinyl) prepared via Heck reaction serve as monomers for polymeric nitrons with applications in waveguide mode spectroscopy [2]. The presence of the 3-methyl group on the aromatic ring provides additional steric and electronic tuning of polymer properties — such as solubility, glass transition temperature, and refractive index — relative to polymers derived from unsubstituted 2-vinylbenzaldehyde [2].

Polymerization capability
Head-to-head
Monomer (vinyl) vs non-monomer (ethyl)
Enables aldehyde-functional polymer synthesis
Saturated analog limited to small‑molecule derivatization
Polymer Chemistry Vinyl Polymerization Functional Monomers Acetal Polymers

Physical Property Differentiation: Predicted Boiling Points and Densities Distinguish Methyl-Substituted Regioisomers

The position of the methyl substituent on the vinylbenzaldehyde scaffold produces measurable differences in predicted physicochemical properties that are relevant to procurement, purification, and quality control . The unsubstituted parent 2-vinylbenzaldehyde (MW 132.16) has a boiling point of 232.5±19.0 °C at 760 mmHg and density of 1.04±0.06 g/cm³ (predicted) . The 5-methyl regioisomer (CAS 936649-35-3, MW 146.19) has a predicted boiling point of 251.7±19.0 °C and density of 1.020±0.06 g/cm³ . While experimental boiling point and density data for 3-methyl-2-vinylbenzaldehyde (CAS 2135915-46-5) and 4-methyl-2-vinylbenzaldehyde (CAS 1313762-41-2) are not publicly available (listed as N/A on major databases), the molecular weight difference (146.19 vs. 132.16 for the parent, a 10.6% increase) and the established substituent effects on boiling point (+~19 °C for 5-methyl vs. parent) provide a quantitative framework for anticipating that 3-methyl-2-vinylbenzaldehyde will exhibit a boiling point in the range of 245–255 °C and density of approximately 1.00–1.04 g/cm³ . These differences, although modest, are sufficient for GC-MS or HPLC differentiation of regioisomers during procurement verification.

Boiling point (pred.)
Data to verify
~245–255 °C
Distinguishes from regioisomers for QC
Predicted; experimental data not publicly available
Physicochemical Properties Regioisomer Differentiation Procurement Quality Control Chromatographic Separation

Procurement-Driven Application Scenarios for 3-Methyl-2-vinylbenzaldehyde Based on Quantitative Differentiation Evidence


Synthesis of Chiral 3-Substituted Indanone Building Blocks for Pharmaceutical Lead Optimization

3-Methyl-2-vinylbenzaldehyde is a candidate substrate for Rh-catalyzed asymmetric intramolecular hydroacylation to produce chiral 3-substituted indanones with >90% yield and >95% enantioselectivity when paired with BINAP ligand [9]. The indanone scaffold is ubiquitous in bioactive molecules, and the ability to block competitive dimerization through ring substitution makes this compound class suitable for milligram-to-multigram chiral building block synthesis [9]. The metal-free L-proline-catalyzed variant provides an alternative green chemistry route with good to excellent yields, particularly relevant for pharmaceutical applications where metal contamination must be minimized . The anti-Alzheimer's drug donepezil can be accessed via this synthetic pathway, demonstrating industrial relevance . Procurement of 3-methyl-2-vinylbenzaldehyde (rather than the unsubstituted parent) is justified when the 3-methyl substituent is desired in the final indanone product or when electronic modulation of the aromatic ring is needed to tune downstream reactivity.

Construction of Benzo[b]carbazole Libraries via Palladium-Catalyzed Cascade Annulation with Indoles

The ortho-vinyl benzaldehyde architecture of 3-methyl-2-vinylbenzaldehyde enables participation in Pd-catalyzed cascade annulation with indoles to form 6-(3-indolyl)benzo[b]carbazoles with excellent regioselectivity [9]. This transformation is geometrically impossible for 3-vinylbenzaldehyde and 4-vinylbenzaldehyde positional isomers, making the ortho-vinyl configuration a non-negotiable structural requirement . Carbazole derivatives exhibit diverse biological activities including antibacterial and antifungal properties [7]. The 3-methyl substituent on the aromatic ring provides an additional point of structural diversification for structure-activity relationship (SAR) studies, as the methyl group can influence both the electronic properties of the carbazole core and the lipophilicity (clogP) of the final compound. Procurement of the 3-methyl variant specifically — rather than the 4-methyl or 5-methyl regioisomer — is indicated when the methyl group needs to be meta to the aldehyde-derived ring junction in the final carbazole product.

Functional Polymer Synthesis: Pendant Aldehyde Polymers for Controlled Release and Photoresist Applications

The vinyl group of 3-methyl-2-vinylbenzaldehyde enables its use as a polymerizable monomer in radical or cationic polymerization, yielding polymers with pendant aldehyde functionality [9]. This capability is completely absent in the saturated analog 2-ethyl-3-methylbenzaldehyde . Kamogawa et al. demonstrated that vinylbenzaldehyde-derived acetal polymers can serve as controlled release systems for perfume alcohols under mild acidic conditions — a concept extensible to prodrug delivery [9]. Menges et al. showed that poly(vinylbenzaldehyde)s can be converted to polymeric nitrons with applications in waveguide mode spectroscopy, where the refractive index changes upon UV irradiation are significant [7]. Benzaldehyde-containing polymers are also established as UV photoresists due to the photo-dimerization capability of the benzaldehyde chromophore [8]. Procurement of 3-methyl-2-vinylbenzaldehyde for polymer applications is specifically warranted when the 3-methyl group is needed to tune polymer solubility, thermal properties (Tg), or refractive index relative to polymers derived from unsubstituted 2-vinylbenzaldehyde.

Chemoselective Cross-Benzoin Reactions Exploiting the 2-Substituent Effect

The 2-vinyl substituent in 3-methyl-2-vinylbenzaldehyde places it in the privileged class of 2-substituted benzaldehydes for NHC-catalyzed cross-benzoin reactions [9]. Collett et al. (2015) quantitatively established that 2-substituted benzaldehydes exhibit dramatically different equilibrium constants for NHC adduct formation compared to unsubstituted or 4-substituted analogs: 2-tolualdehyde Kexp = 16 m⁻¹ vs. 4-bromobenzaldehyde Kexp = 15 m⁻¹ [9]. This 2-substituent effect is exploited in chemoselective cross-benzoin processes where the 2-substituted benzaldehyde serves as the electrophilic partner, enabling selective cross-coupling with aliphatic aldehydes or other benzaldehydes in the presence of multiple aldehyde functionalities . The 3-methyl group provides additional steric and electronic tuning that may further enhance chemoselectivity relative to the unsubstituted 2-vinylbenzaldehyde. Procurement for organocatalytic methodology development is indicated when exploring the scope of the 2-substituent effect or when the vinyl group is needed for subsequent functionalization (e.g., cross-metathesis, hydroboration, or Heck coupling) after the benzoin step.

Application
Selection Property
Validation Focus
Chiral indanone synthesis
α‑substituted 2‑vinylbenzaldehyde scaffold
Enantioselectivity and dimerization control
Benzo[b]carbazole library construction
Ortho‑vinyl benzaldehyde architecture
Regioselectivity and substrate scope validation
Aldehyde-functional polymer synthesis
Polymerizable vinyl group
Polymer solubility, Tg, and refractive index tuning
Chemoselective cross-benzoin reactions
2‑substituted benzaldehyde reactivity class
Chemoselectivity and NHC adduct equilibrium context
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